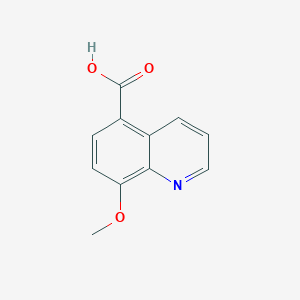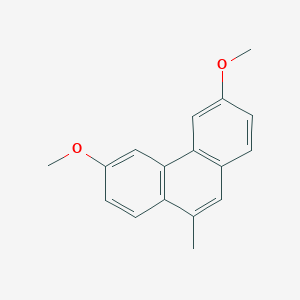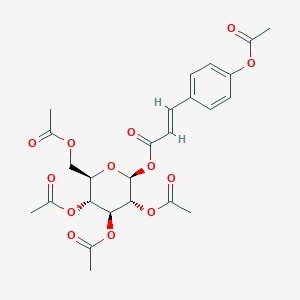
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glucose and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the inhibition of glycosidase enzymes. This inhibition leads to a decrease in the breakdown of carbohydrates, which can have a range of effects on cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and may also have anti-inflammatory properties. Additionally, this compound has been found to have a positive effect on insulin sensitivity, which could be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- in lab experiments is its ability to inhibit glycosidase enzymes. This inhibition can be used to study the effects of carbohydrate metabolism on cellular processes. However, one limitation of this compound is its potential toxicity at high concentrations, which could limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-. One area of interest is in the development of new cancer treatments based on the inhibition of glycosidase enzymes. Additionally, this compound could be used to study the effects of carbohydrate metabolism on other physiological processes, such as inflammation and immune function. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the reaction of glucose with acetic anhydride and hydroxycinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is then purified through a series of steps including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been used in a wide range of scientific research applications. One of the primary uses of this compound is in the study of carbohydrate metabolism. It has been found to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates.
Propiedades
Número CAS |
18449-70-2 |
|---|---|
Nombre del producto |
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- |
Fórmula molecular |
C25H28O13 |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H28O13/c1-13(26)32-12-20-22(34-15(3)28)23(35-16(4)29)24(36-17(5)30)25(37-20)38-21(31)11-8-18-6-9-19(10-7-18)33-14(2)27/h6-11,20,22-25H,12H2,1-5H3/b11-8+/t20-,22-,23+,24-,25+/m1/s1 |
Clave InChI |
JUKTWOQYEMTQLH-KLKBDKEWSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



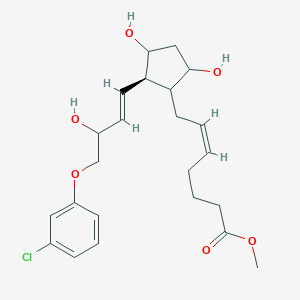
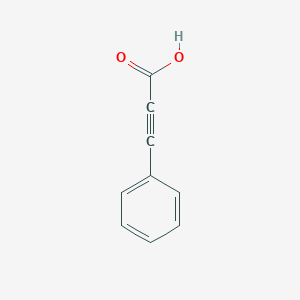
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
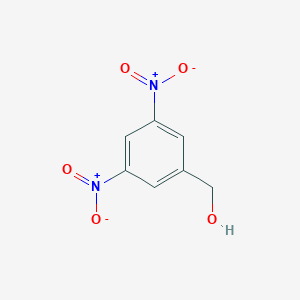
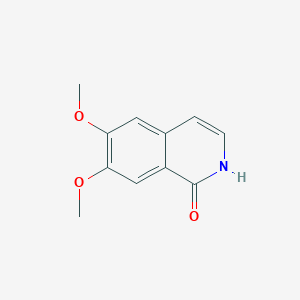
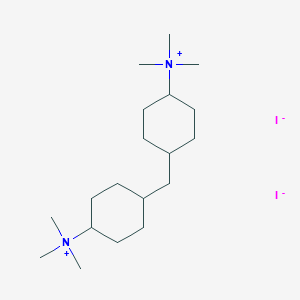
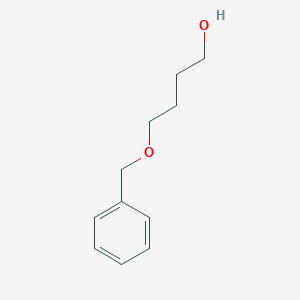
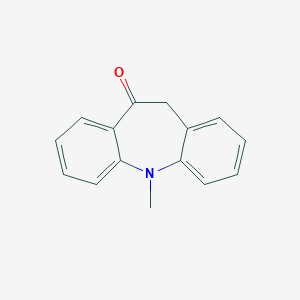
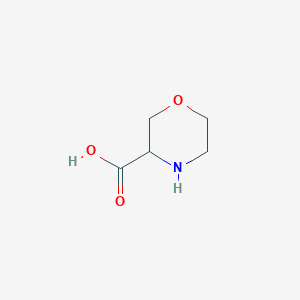
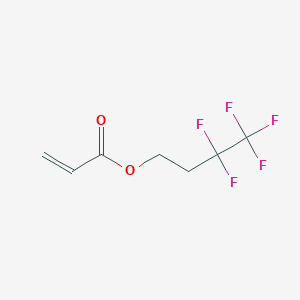
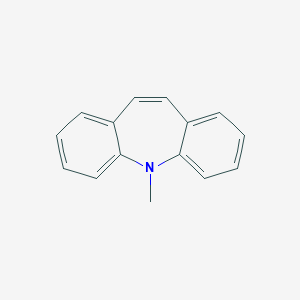
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
